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molecular formula C13H18O4 B8322665 Methyl 2-[(4-methoxybenzyl)oxy]-2-methylpropanoate

Methyl 2-[(4-methoxybenzyl)oxy]-2-methylpropanoate

Cat. No. B8322665
M. Wt: 238.28 g/mol
InChI Key: DLTXDMWUSHKHIN-UHFFFAOYSA-N
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Patent
US08329707B2

Procedure details

To a mixture of 60% sodium hydride (2.30 g) and DMF (60.2 mL) was slowly added methyl 2-hydroxy-2-methylpropanoate (6.02 mL) under ice-cooling. Further, 4-(chloromethyl)phenyl methyl ether (7.83 mL) was added thereto, followed by stirring at room temperature for 2 hours. To the reaction mixture was added saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (chloroform:hexane=20:80) to obtain methyl 2-[(4-methoxybenzyl)oxy]-2-methylpropanoate (12.5 g) as a colorless oily substance.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
60.2 mL
Type
solvent
Reaction Step One
Quantity
6.02 mL
Type
reactant
Reaction Step Two
Quantity
7.83 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]([CH3:10])([CH3:9])[C:5]([O:7][CH3:8])=[O:6].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19]Cl)=[CH:15][CH:14]=1.[Cl-].[NH4+]>CN(C=O)C>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][O:3][C:4]([CH3:10])([CH3:9])[C:5]([O:7][CH3:8])=[O:6])=[CH:15][CH:14]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.02 mL
Type
reactant
Smiles
OC(C(=O)OC)(C)C
Step Three
Name
Quantity
7.83 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (chloroform:hexane=20:80)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(COC(C(=O)OC)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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